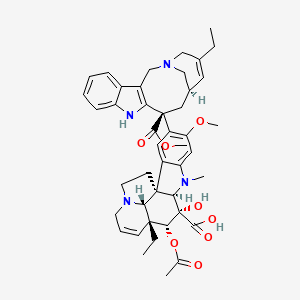

(S)-Hesperetin Benzyl Ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Benzyl ethers can undergo various chemical reactions, including acid-catalyzed hydrolysis, which can occur as a reaction of bimolecular nucleophilic substitution . The mechanism of hydrolysis can be bimolecular or unimolecular, depending on the structure of the ether and the content of the organic solvent .Scientific Research Applications

Hypocholesterolemic Activity : Hesperetin derivatives have been synthesized and shown to possess hypocholesterolemic activities. Specifically, hesperetin ester and ether derivatives with long alkyl chains exhibited significant cholesterol-lowering effects in high cholesterol-fed mice (Jeong et al., 2003).

Solubility and Bioavailability Improvement : A study on the solubility and pharmacokinetics of a hesperetin cocrystal with piperine as coformer showed improved dissolution behavior and bioavailability, suggesting potential for efficient oral formulations (Liu et al., 2022).

Food Fortification : Hesperetin has been encapsulated in nanostructure lipid carriers for food fortification. These carriers enhanced hesperetin's functionality as a natural antioxidant, improving its stability and sensory properties for potential use in milk fortification (Fathi & Varshosaz, 2013).

Acetylcholinesterase Inhibition : Semi-synthesized hesperetin derivatives have been evaluated for their acetylcholinesterase inhibitory activity, with some derivatives showing stronger activity than hesperetin itself. This suggests potential applications in treating Alzheimer’s disease (The & Thanh, 2018).

Anti-Inflammatory and Antioxidant Effects : Hesperetin and its derivatives have shown potent inhibition of inflammatory mediators in vitro, with specific compounds demonstrating effective inhibitory activity. This indicates their potential as anti-inflammatory agents (Huang et al., 2018).

properties

CAS RN |

1403990-90-8 |

|---|---|

Product Name |

(S)-Hesperetin Benzyl Ether |

Molecular Formula |

C₂₃H₂₀O₆ |

Molecular Weight |

392.4 |

synonyms |

(2S)-2,3-Dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)